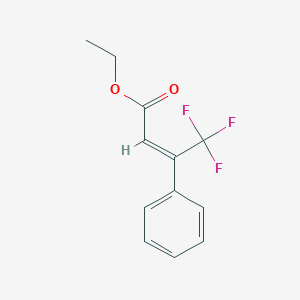

(S)-tert-Butyl azepan-4-ylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-tert-Butyl azepan-4-ylcarbamate” is a chemical compound with the CAS Number: 1017575-47-1 . It has a molecular weight of 214.31 and its IUPAC name is tert-butyl (S)-azepan-4-ylcarbamate .

Synthesis Analysis

The synthesis of “this compound” involves several steps. In one method, benzyl (4S)-4-[(tert-butoxycarbonyl)amino]azepane-1-carboxylate is reacted with 20% palladium hydroxide on carbon in methanol under 40 psi of hydrogen . The reaction mixture is filtered and the filtrate is concentrated under vacuum to obtain the crude title compound . This compound is then used without purification in the next step .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a reaction with hydrogen in methanol, followed by a reaction with 20% palladium hydroxide on carbon . The reaction conditions include a pressure of 40 psi of hydrogen and the use of a Parr Shaker .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Synthesis and Process Development

A significant application of (S)-tert-Butyl azepan-4-ylcarbamate is in the field of synthesis and process development. For example, it has been used in the scalable synthesis of an intermediate for a lymphocyte function-associated antigen 1 inhibitor. This synthesis involves a one-pot, two-step telescoped sequence starting from readily available materials, showcasing the compound's utility in efficient chemical processes (Li et al., 2012).

Organic Synthesis Techniques

In organic chemistry, this compound-related compounds have been used in various synthesis techniques. For instance, in the Diels–Alder reaction of 2‐Amido Substituted Furan, derivatives of this compound are used. This reaction is vital for creating complex organic structures, showcasing the compound's role in advanced organic synthesis (Padwa et al., 2003).

Structural Characterization

The compound's derivatives are also utilized in structural characterization studies. For example, a study used 2D heteronuclear NMR experiments to characterize the structure of a related tert-butyl compound, highlighting the role of this compound derivatives in understanding molecular structures (Aouine et al., 2016).

Nucleophilic Reactions

Nucleophilic reactions of derivatives of this compound have been studied, such as the reaction of 5-tert-butyl-2-methoxy-3H-azepine with sodium alkoxides. These studies provide insights into the reactivity and potential applications of these compounds in organic synthesis (Kubota et al., 2003).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[(4S)-azepan-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-7-12-8-6-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYUNZAWHSSBPU-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2774846.png)

![1-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2774850.png)

![3-[(Oxan-4-yloxy)methyl]benzoic acid](/img/structure/B2774852.png)

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2774853.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2774855.png)

![exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2774861.png)

![methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide](/img/structure/B2774863.png)